6-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile
Description
The compound 6-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile features a triazolo[4,3-b]pyridazine core fused with a 1,4-diazepane linker and a terminal pyridine-2-carbonitrile group. This structure combines a heterocyclic pharmacophore with a flexible seven-membered diazepane ring, which may enhance binding affinity and solubility.
Properties
IUPAC Name |
6-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N9/c22-15-17-3-1-4-18(24-17)28-11-2-12-29(14-13-28)20-6-5-19-25-26-21(30(19)27-20)16-7-9-23-10-8-16/h1,3-10H,2,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZHMWSHCSZRNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=CC=CC(=N2)C#N)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors
Formation of Triazolo[4,3-b]pyridazin Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridine-4-carboxaldehyde under acidic conditions to form the triazolo[4,3-b]pyridazin scaffold.
Introduction of Diazepan Moiety: The diazepan ring is introduced through a nucleophilic substitution reaction, where the triazolo[4,3-b]pyridazin intermediate reacts with a diazepan derivative.
Final Assembly: The final step involves the coupling of the triazolo[4,3-b]pyridazin-diazepan intermediate with pyridine-2-carbonitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepan and pyridine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties.
Scientific Research Applications
6-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts in chemical industries.
Mechanism of Action
The mechanism of action of 6-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Triazolo[4,3-b]pyridazine Derivatives
Key analogs include:
Key Observations :
Diazepane/Piperazine-Linked Compounds
Flexible linkers like diazepane and piperazine are critical for optimizing pharmacokinetics:
Key Observations :
- 1,4-Diazepane (7-membered ring) in the target compound may improve solubility compared to 6-membered piperazine linkers due to reduced ring strain .
- Morpholine-containing analogs (e.g., ) highlight the role of oxygen atoms in enhancing hydrogen-bonding interactions, a feature absent in the target compound.
Pyridine-Carbonitrile Derivatives
The pyridine-carbonitrile group is a common motif in medicinal chemistry:
Key Observations :
Key Observations :
- The target compound’s synthesis likely shares steps with (triazolo[4,3-b]pyridazine core formation) but may require specialized conditions for diazepane incorporation.
Q & A
Q. What are the recommended synthetic routes for preparing 6-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and substitution. Key steps include:
- Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux in solvents like ethanol or dichloromethane .
- Diazepane linkage : Coupling the triazolo-pyridazine moiety with 1,4-diazepane intermediates via nucleophilic substitution, requiring catalysts such as Pd or Cu for cross-coupling .
- Final carbonitrile functionalization : Nitrile introduction via cyanation reactions (e.g., using Zn(CN)₂ with Pd catalysis) .
Optimization Tips : - Monitor reaction progress via TLC .
- Purify intermediates via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm proton environments (¹H NMR) and carbon frameworks (¹³C NMR). For example, pyridine protons appear as distinct singlets near δ 8.5–9.0 ppm .
- HRMS : Verify molecular weight (e.g., calculated vs. observed m/z ± 0.0001 Da) .
- IR Spectroscopy : Identify nitrile stretches (~2230 cm⁻¹) and triazole C-N vibrations (~1545 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation (if crystalline) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental
- Reaction Path Search : Use software like Gaussian or ORCA to model transition states and identify low-energy pathways for cyclization steps .
- Solvent Effects : Predict solvent polarity impacts on reaction kinetics via COSMO-RS simulations .
- Machine Learning : Train models on PubChem data to predict optimal catalysts (e.g., Pd vs. Cu) for coupling reactions .
Example Workflow :
Simulate triazolo-pyridazine formation steps.
Validate with experimental yields from (88% yield under TFA catalysis) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in kinase inhibition studies?
- Methodological Answer : Focus on substituent modifications and assay-based validation:
- Key Modifications :
| Substituent Position | Modification | Impact on Kinase Inhibition |
|---|---|---|
| Pyridine-2-carbonitrile | Replace with amide | Reduced binding affinity |
| 1,4-Diazepane | Introduce methyl groups | Enhanced solubility and selectivity |
- Assays :
- SPR/Biacore : Measure real-time binding kinetics (e.g., KD values) .
- Cellular IC50 : Test inhibition in cancer cell lines (e.g., HCT-116) .
Advanced Tip : Combine SAR with molecular docking (AutoDock Vina) to map binding pockets .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Address variability via:
- Standardized Assays : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Compare datasets from PubChem and ChEMBL for consensus activity trends .
- Proteomic Profiling : Use kinome-wide screens (e.g., KinomeScan) to identify off-target effects .
Case Study : Discrepancies in p38 MAPK inhibition between triazolo-pyridazines () vs. imidazo-pyridazines may stem from divergent core structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
